molecular formula C17H15N3O2S B2855023 2-(methylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide CAS No. 899985-16-1

2-(methylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Cat. No.: B2855023
CAS No.: 899985-16-1
M. Wt: 325.39
InChI Key: RLFAYIRBTJNNEJ-UHFFFAOYSA-N
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Description

2-(methylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is an organic compound with the molecular formula C17H15N3O2S and a molecular weight of 325.39 g/mol

Preparation Methods

The synthesis of 2-(methylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide involves several steps. One common method includes the reaction of a compound such as 2-fluoro-5-formylbenzoic acid with hydrazine hydrate in the presence of triethylamine and anhydrous tetrahydrofuran . The reaction is typically carried out at low temperatures initially and then gradually warmed to room temperature and further to 70°C. The final product is obtained by adjusting the pH to acidic conditions using hydrochloric acid .

Chemical Reactions Analysis

2-(methylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, triethylamine, and anhydrous tetrahydrofuran . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine hydrate leads to the formation of phthalazinone scaffolds .

Scientific Research Applications

This compound has a wide range of scientific research applications. It is used as an intermediate in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (ADP-ribose) polymerase . These scaffolds have significant applications in the design of anticancer drugs. Additionally, 2-(methylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is used in the synthesis of isocorydine derivatives, which exhibit anticancer effects . The compound also finds applications in the development of new benzamide compounds with antioxidant and antibacterial activities .

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, the phthalazinone scaffolds synthesized from this compound act as inhibitors of poly (ADP-ribose) polymerase, an enzyme involved in DNA repair . By inhibiting this enzyme, the compound can induce cell death in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

2-(methylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide can be compared with similar compounds such as 2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid Both compounds share a similar phthalazinone scaffold, but the presence of different substituents can lead to variations in their chemical properties and biological activities

Properties

IUPAC Name

2-methylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-23-15-9-5-4-8-13(15)16(21)18-10-14-11-6-2-3-7-12(11)17(22)20-19-14/h2-9H,10H2,1H3,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFAYIRBTJNNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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